molecular formula C11H8F3NO2 B8475143 5-(2-Methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazole

5-(2-Methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazole

Cat. No.: B8475143
M. Wt: 243.18 g/mol
InChI Key: LPXLFQGOLSQSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazole is a useful research compound. Its molecular formula is C11H8F3NO2 and its molecular weight is 243.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

5-(2-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C11H8F3NO2/c1-16-8-5-3-2-4-7(8)9-6-10(15-17-9)11(12,13)14/h2-6H,1H3

InChI Key

LPXLFQGOLSQSMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NO2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione (C9) (933 mg, 3.79 mmol) and hydroxylamine hydrochloride (798 mg, 11.4 mmol) in ethanol (10 mL) was refluxed under nitrogen for 3 hours, then cooled to room temperature. The reaction was concentrated in vacuo, treated with water (30 mL) and extracted with dichloromethane (3×10 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 20% ethyl acetate in heptanes) afforded the title compound as a yellow oil. Yield: 502 mg, 2.06 mmol, 54%. GCMS m/z 243 (M+). 1H NMR (400 MHz, CDCl3) δ 4.00 (s, 3H), 7.01 (s, 1H), 7.05 (dd, J=8.4, 0.9 Hz, 1H), 7.11 (ddd, J=7.8, 7.4, 1.1 Hz, 1H), 7.48 (ddd, J=8.4, 7.4, 1.8 Hz, 1H), 8.00 (dd, J=7.8, 1.7 Hz, 1H).
Quantity
933 mg
Type
reactant
Reaction Step One
Quantity
798 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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